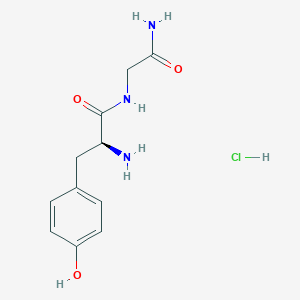

H-Tyr-Gly-NH2.HCl

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of H-Tyr-Gly-NH2.HCl typically involves the coupling of glycine and tyrosine derivatives. One common method is the liquid-phase peptide synthesis, where the amino group of glycine is protected, and the carboxyl group of tyrosine is activated to form a peptide bond. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve automated peptide synthesizers that allow for the efficient and scalable synthesis of peptides. These synthesizers use solid-phase peptide synthesis (SPPS) techniques, where the peptide is assembled on a solid resin support, allowing for easy purification and high yield .

Analyse Des Réactions Chimiques

Types of Reactions

H-Tyr-Gly-NH2.HCl can undergo various chemical reactions, including:

Oxidation: The tyrosine residue can be oxidized to form dopaquinone derivatives.

Reduction: The peptide bond can be reduced under specific conditions to yield the corresponding amino alcohols.

Substitution: The amino and hydroxyl groups can participate in substitution reactions with suitable electrophiles

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or periodate can be used under mild conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base

Major Products Formed

Oxidation: Dopaquinone derivatives.

Reduction: Amino alcohols.

Substitution: Alkylated or acylated peptide derivatives

Applications De Recherche Scientifique

H-Tyr-Gly-NH2.HCl has a wide range of applications in scientific research:

Chemistry: Used as a model compound for studying peptide synthesis and reactions.

Biology: Investigated for its role in cell signaling and receptor interactions.

Medicine: Explored for its potential as an analgesic and anti-inflammatory agent. .

Industry: Utilized in the development of peptide-based hydrogels for drug delivery and tissue engineering.

Mécanisme D'action

H-Tyr-Gly-NH2.HCl exerts its effects primarily through interactions with specific receptors and enzymes. For instance, it has been shown to inhibit the activity of adenylate cyclase in luteal cells, thereby reducing cAMP formation and steroidogenesis . Additionally, it interacts with opioid receptors, leading to analgesic effects similar to those of endogenous opioid peptides .

Comparaison Avec Des Composés Similaires

Similar Compounds

H-Tyr-D-Arg-Phe-Gly-NH2 (Taphalgin): A synthetic derivative of dermorphine with potent analgesic activity.

Gly-Tyr-Lys-NH2: Another peptide with similar inhibitory effects on steroidogenesis.

Uniqueness

H-Tyr-Gly-NH2.HCl is unique due to its specific structure, which allows it to interact with both 5-HT receptors and opioid receptors.

Activité Biologique

H-Tyr-Gly-NH2.HCl, also known as H-Tyrosine-Glycine-Amide Hydrochloride, is a synthetic compound composed of the amino acids tyrosine and glycine linked by a peptide bond, with an amide functional group at the C-terminus. This compound has garnered attention in various fields, particularly in neurobiology and endocrinology, due to its diverse biological activities.

- Molecular Formula : C9H13ClN2O2

- Molecular Weight : 206.67 g/mol

- Solubility : Enhanced solubility in water due to the hydrochloride salt form.

This compound influences several biological processes through its interactions with specific receptors and enzymes. Notably, it has been shown to inhibit adenylate cyclase activity in luteal cells, which leads to a reduction in cyclic AMP (cAMP) formation and steroidogenesis. This mechanism suggests potential applications in regulating hormonal pathways.

Biological Activities

-

Neurotransmitter Precursor :

- Tyrosine is a precursor for neurotransmitters such as dopamine, norepinephrine, and epinephrine. This property indicates that this compound could play a role in modulating neurotransmitter levels and activity.

-

Antioxidant Properties :

- The compound exhibits antioxidant activity, which may contribute to cellular protection against oxidative stress.

-

Influence on Cellular Processes :

- This compound affects cell signaling pathways, gene expression, and metabolism. It modulates serotonin (5-HT) pathways, which are critical for mood regulation and other physiological processes.

Case Studies and Experimental Results

- In studies involving rat luteal cells, incubation with H-Tyr-Gly-NH2 at a concentration of 0.2 mmol/L resulted in significant inhibition of both basal and gonadotropin-stimulated steroidogenesis. This highlights its potential role in reproductive biology.

- Further investigations have demonstrated that the compound can influence various signaling pathways involved in cell proliferation and differentiation, making it a candidate for research in cancer biology and regenerative medicine.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Structure | Unique Features |

|---|---|---|

| H-Tyrosine | C9H11NO3 | Precursor for neurotransmitters |

| H-Glycine | C2H5NO2 | Simplest amino acid; fundamental building block |

| H-Tyrosine-Glycine | C11H13N3O4 | Involved in signaling |

| H-Serine-NH2.HCl | C3H8ClN2O3 | Contains serine; different biological activity |

The unique combination of tyrosine and glycine in this compound may confer distinct biological activities compared to these other compounds.

Applications in Research and Industry

This compound has diverse applications across various fields:

- Biological Research : Used as a model compound for studying peptide synthesis and receptor interactions.

- Medical Applications : Investigated for its potential analgesic and anti-inflammatory properties.

- Industrial Use : Employed in developing peptide-based hydrogels for drug delivery systems and tissue engineering.

Propriétés

IUPAC Name |

(2S)-2-amino-N-(2-amino-2-oxoethyl)-3-(4-hydroxyphenyl)propanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O3.ClH/c12-9(11(17)14-6-10(13)16)5-7-1-3-8(15)4-2-7;/h1-4,9,15H,5-6,12H2,(H2,13,16)(H,14,17);1H/t9-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTFLEXYAKADQLH-FVGYRXGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)NCC(=O)N)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)NCC(=O)N)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.